1-Methyl-3-phenethylimidazolidin-2-imine
Description
1-Methyl-3-phenethylimidazolidin-2-imine is a nitrogen-containing heterocyclic compound characterized by an imidazolidin-2-imine core. The molecule features a methyl group at the 1-position and a phenethyl substituent (a benzene ring linked via a two-carbon chain) at the 3-position.
Properties
Molecular Formula |
C12H17N3 |
|---|---|
Molecular Weight |
203.28 g/mol |
IUPAC Name |
1-methyl-3-(2-phenylethyl)imidazolidin-2-imine |
InChI |
InChI=1S/C12H17N3/c1-14-9-10-15(12(14)13)8-7-11-5-3-2-4-6-11/h2-6,13H,7-10H2,1H3 |
InChI Key |
KHKWIHYIAVTSQV-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(C1=N)CCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-3-phenethylimidazolidin-2-imine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of N-phenethyl-N-methylamine with formaldehyde and ammonia, leading to the formation of the imidazolidine ring. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as methanol or ethanol.
Industrial Production Methods: Industrial production of 1-Methyl-3-phenethylimidazolidin-2-imine may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as crystallization or distillation are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-3-phenethylimidazolidin-2-imine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidinones.
Reduction: Reduction reactions can lead to the formation of imidazolidines with different substituents.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenethyl group can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Imidazolidinones
Reduction: Various substituted imidazolidines
Substitution: Derivatives with different functional groups replacing the phenethyl group
Scientific Research Applications
1-Methyl-3-phenethylimidazolidin-2-imine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Methyl-3-phenethylimidazolidin-2-imine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, the compound may inhibit bacterial enzymes, leading to cell death.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The table below highlights key structural differences and similarities between 1-Methyl-3-phenethylimidazolidin-2-imine and related compounds:
Key Observations:
- Electronic Effects : Unlike electron-withdrawing groups (e.g., nitro, trifluoromethyl), the phenethyl group is electron-donating, which may stabilize the imine moiety via resonance .
- Steric Considerations : Fused-ring systems (e.g., U72) introduce steric constraints absent in the simpler imidazolidin-2-imine core, affecting binding to biological targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
